molecular formula C9H11ClN4O B2868027 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride CAS No. 1559062-11-1

5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride

Cat. No. B2868027
CAS RN: 1559062-11-1
M. Wt: 226.66
InChI Key: VJIPAWYVBULUJD-UHFFFAOYSA-N
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Description

The compound “5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The 4-methoxyphenyl group is a phenyl group (a ring of 6 carbon atoms) with a methoxy group (-O-CH3) attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring attached to a 4-methoxyphenyl group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

As a triazole derivative, this compound could potentially participate in various chemical reactions. For example, it could undergo electrophilic substitution reactions at the triazole ring or nucleophilic substitution reactions at the methoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy group could increase its solubility in organic solvents .

Scientific Research Applications

Inhibition of ALOX15 in Cancer and Inflammation Models

5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride: has been identified as a potential pharmacophore for the substrate-selective inhibition of ALOX15 , an enzyme involved in lipid peroxidation . This enzyme plays a significant role in various cancer and inflammation models, and its metabolites are crucial in the pathophysiology of these conditions. The compound’s ability to inhibit ALOX15 can be leveraged to modulate these metabolic pathways, providing a therapeutic strategy for treating related diseases.

Allosteric Modulation of Enzymatic Activity

The compound serves as an allosteric modulator, altering the enzyme-inhibitor interactions when bound to the substrate-binding pocket of one monomer within an enzyme dimer . This modulation can be used to study the dynamics of enzyme activity and to develop new drugs that target specific enzymes in a substrate-specific manner.

Pharmacophore for Drug Development

As a pharmacophore, 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride provides a structural basis for the development of new drugs . Its structure can be used as a template for designing molecules with enhanced efficacy and specificity for various biological targets.

Molecular Docking and Dynamics Simulations

The compound is used in molecular docking studies and molecular dynamics simulations to understand the interaction between drugs and their targets . These studies are crucial for predicting the binding affinity and activity of new drug candidates before they are synthesized and tested in the lab.

Chemical Reduction Reactions

In synthetic chemistry, 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride can be used in reduction reactions to convert nitro groups to corresponding amines . This reaction is essential for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Substrate-Selective Inhibition Studies

The compound’s ability to exhibit substrate-selective inhibition makes it a valuable tool for studying the specificity of enzyme-substrate interactions . This can lead to the discovery of new inhibitors that can selectively target disease-related enzymes without affecting other biological processes.

Research on Bioactive Lipids

The compound’s interaction with enzymes like ALOX15, which are involved in the metabolism of bioactive lipids, makes it a useful tool for researching the role of these lipids in health and disease . Understanding these pathways can lead to new therapeutic approaches for conditions associated with lipid metabolism.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects .

properties

IUPAC Name

5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.ClH/c1-14-7-4-2-6(3-5-7)8-11-9(10)13-12-8;/h2-5H,1H3,(H3,10,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIPAWYVBULUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride

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